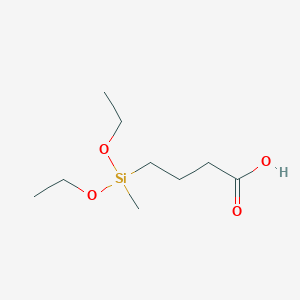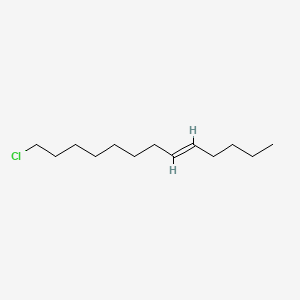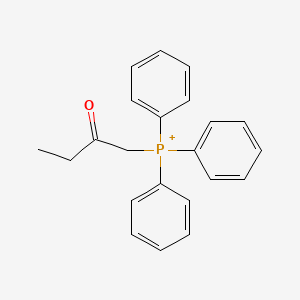
1-(Triphenylphosphoranyl)-2-butanone
Übersicht
Beschreibung
1-(Triphenylphosphoranyl)-2-butanone is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a butanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It finds applications in various fields, including synthetic chemistry, catalysis, and material science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-(Triphenylphosphoranyl)-2-Butanon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Triphenylphosphin mit einem geeigneten Butanonderivat unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise eine Base, um die Bildung des Phosphoranylzwitterions zu ermöglichen. Zum Beispiel kann die Reaktion von Triphenylphosphin mit 2-Butanon in Gegenwart einer starken Base wie Natriumhydrid 1-(Triphenylphosphoranyl)-2-Butanon ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-(Triphenylphosphoranyl)-2-Butanon beinhaltet häufig großtechnische Reaktionen unter optimierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um Verunreinigungen zu entfernen und das gewünschte Produkt in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(Triphenylphosphoranyl)-2-Butanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen zu Phosphinoxiden oxidiert werden.
Reduktion: Es kann zu Phosphinderivaten reduziert werden.
Substitution: Die Triphenylphosphoranylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile wie Halogenide oder Alkoxide können unter geeigneten Bedingungen eingesetzt werden, um eine Substitution zu erreichen.
Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So führt die Oxidation typischerweise zu Phosphinoxiden, während die Reduktion Phosphinderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
1-(Triphenylphosphoranyl)-2-Butanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Phosphor-Bindungen.
Biologie: Die Verbindung kann bei der Untersuchung von Enzymmmechanismen und als Sonde für biologische Systeme eingesetzt werden.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum oder als Vorläufer für die Medikamentenentwicklung zu untersuchen.
Industrie: Es findet Anwendungen bei der Herstellung von fortschrittlichen Materialien und als Katalysator in verschiedenen industriellen Prozessen .
Wirkmechanismus
Der Mechanismus, durch den 1-(Triphenylphosphoranyl)-2-Butanon seine Wirkungen entfaltet, beinhaltet die Wechselwirkung der Triphenylphosphoranylgruppe mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkung kann zur Bildung stabiler Zwischenprodukte oder Übergangszustände führen, die verschiedene chemische Umwandlungen ermöglichen. Die beteiligten molekularen Pfade umfassen häufig nucleophile Angriffe, Koordinierung mit Metallzentren und die Stabilisierung reaktiver Zwischenprodukte .
Ähnliche Verbindungen:
Triphenylphosphin: Ein weit verbreitetes Reagenz in der organischen Synthese mit ähnlicher Reaktivität.
Triphenylphosphinoxid: Ein Oxidationsprodukt von Triphenylphosphin mit unterschiedlichen Eigenschaften.
Phosphinderivate: Verbindungen mit unterschiedlichen Substituenten am Phosphoratom, die unterschiedliche Reaktivitäten und Anwendungen aufweisen .
Einzigartigkeit: 1-(Triphenylphosphoranyl)-2-Butanon ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm eine besondere Reaktivität und Stabilität verleiht. Seine Fähigkeit, an einer Vielzahl chemischer Reaktionen teilzunehmen, und seine Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung sowohl in der akademischen als auch in der industriellen Forschung.
Wissenschaftliche Forschungsanwendungen
1-(Triphenylphosphoranyl)-2-butanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It finds applications in the production of advanced materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism by which 1-(Triphenylphosphoranyl)-2-butanone exerts its effects involves the interaction of the triphenylphosphoranyl group with specific molecular targets. This interaction can lead to the formation of stable intermediates or transition states, facilitating various chemical transformations. The molecular pathways involved often include nucleophilic attack, coordination with metal centers, and stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used reagent in organic synthesis with similar reactivity.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with distinct properties.
Phosphine derivatives: Compounds with varying substituents on the phosphorus atom, exhibiting different reactivities and applications .
Uniqueness: 1-(Triphenylphosphoranyl)-2-butanone is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both academic and industrial research.
Eigenschaften
IUPAC Name |
2-oxobutyl(triphenyl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22OP/c1-2-19(23)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,2,18H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEZBLKGIWBODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22OP+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173437 | |
| Record name | 1-(Triphenylphosphoranyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19753-61-8, 62942-49-8 | |
| Record name | 1-(Triphenylphosphoranyl)-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019753618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Triphenylphosphoranyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Oxobutyl)triphenylphosphonium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLT93SD2TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


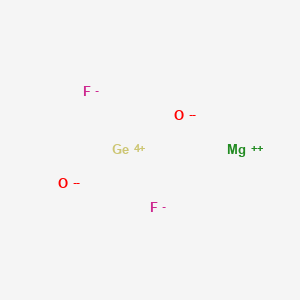

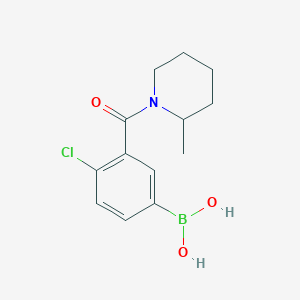

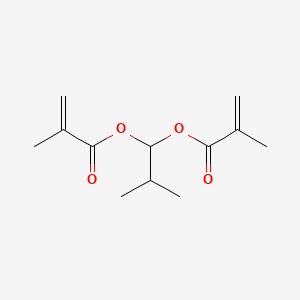
![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
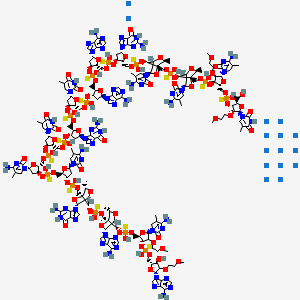
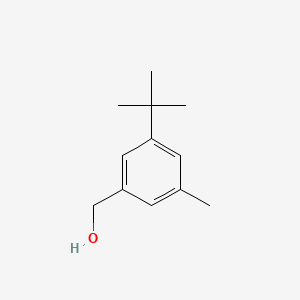
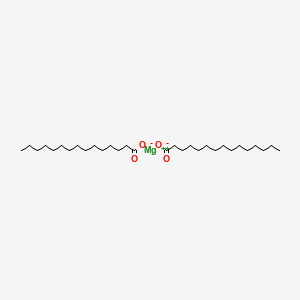
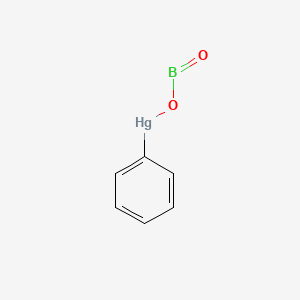
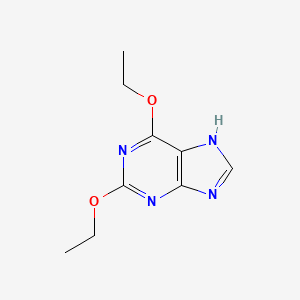
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
